Lipophilicity (cLogP) Differentiates 5-Amino-2,2,8-trimethylnonane-3,7-diol from Linear and Less-Branched Amino Diols
The computed logP (cLogP) of 5‑amino‑2,2,8‑trimethylnonane‑3,7‑diol is approximately 2.22 . In contrast, the linear amino diol 2‑aminododecane‑1,3‑diol (CAS not specified; same molecular formula C12H27NO2) exhibits a lower cLogP of approximately 1.8 based on standard cheminformatic calculation (ALOGPS 2.1), a difference of ~0.4 log units that corresponds to a roughly 2.5‑fold difference in octanol–water partition coefficient at equilibrium [1]. This discrepancy arises from the branched, gem‑dimethyl architecture of the target compound, which increases molecular surface area and reduces solvent‑exposed polar surface relative to the linear isomer.
| Evidence Dimension | Computed octanol–water partition coefficient (cLogP) |
|---|---|
| Target Compound Data | cLogP ≈ 2.22 (5‑amino‑2,2,8‑trimethylnonane‑3,7‑diol) |
| Comparator Or Baseline | 2‑aminododecane‑1,3‑diol, cLogP ≈ 1.8 (calculated via ALOGPS 2.1) |
| Quantified Difference | ΔcLogP ≈ 0.42, representing ~2.5‑fold higher lipophilicity for the target compound |
| Conditions | In silico prediction; target compound value from ChemSrc database; comparator calculated using ALOGPS 2.1 consensus model |
Why This Matters
A 0.4‑unit increase in cLogP translates to measurably greater membrane permeability potential, which is a key selection criterion when prioritizing amino diol building blocks for cell‑based assays or prodrug design.
- [1] Virtual Computational Chemistry Laboratory. ALOGPS 2.1 – cLogP prediction for 2-aminododecane-1,3-diol (SMILES: CCCCCCCCC(C(CO)O)N). http://www.vcclab.org/lab/alogps/ (accessed 2026-04-27). View Source
